molecular formula C26H29NO9 B12776181 cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate CAS No. 102504-19-8

cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate

Cat. No.: B12776181
CAS No.: 102504-19-8
M. Wt: 499.5 g/mol
InChI Key: HPRVZXYTOWSBTN-IOHZUATHSA-N
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Description

cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate typically involves multiple steps, including the esterification of benzilic acid with 9-methyl-3-oxagranatin-7 beta-ol, followed by the formation of the d-tartrate salt. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted esters

Scientific Research Applications

cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and rearrangement reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components that interact with biological targets, such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzilic acid esters and derivatives of 9-methyl-3-oxagranatin. These compounds share structural similarities but may differ in their functional groups and stereochemistry.

Uniqueness

cis-Benzilic acid ester of 9-methyl-3-oxagranatin-7 beta-ol, d-tartrate is unique due to its specific stereochemistry and the presence of the d-tartrate salt. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

102504-19-8

Molecular Formula

C26H29NO9

Molecular Weight

499.5 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxy-4-[2-[(9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl)oxy]-2-oxo-1,1-diphenylethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C26H29NO9/c1-27-18-12-20(13-19(27)15-34-14-18)35-25(33)26(16-8-4-2-5-9-16,17-10-6-3-7-11-17)36-24(32)22(29)21(28)23(30)31/h2-11,18-22,28-29H,12-15H2,1H3,(H,30,31)/t18?,19?,20?,21-,22-/m0/s1

InChI Key

HPRVZXYTOWSBTN-IOHZUATHSA-N

Isomeric SMILES

CN1C2CC(CC1COC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC(=O)[C@H]([C@@H](C(=O)O)O)O

Canonical SMILES

CN1C2CC(CC1COC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)OC(=O)C(C(C(=O)O)O)O

Origin of Product

United States

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